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Compound of Interest

Compound Name: Gosogliptin

Cat. No.: B1662538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicology

studies of Gosogliptin (formerly known as PF-00734200), a dipeptidyl peptidase-4 (DPP-4)

inhibitor. Due to the limited public availability of complete preclinical data for Gosogliptin, this

document synthesizes known information and leverages data from analogous DPP-4 inhibitors,

such as Sitagliptin and Alogliptin, to present a representative safety profile. All data presented

for comparator compounds should be understood as illustrative of the types of studies

conducted and the general toxicological profile expected for this class of drugs.

Executive Summary
Gosogliptin is a selective DPP-4 inhibitor developed for the treatment of type 2 diabetes

mellitus.[1] As part of its nonclinical development program, it would have undergone a standard

battery of safety and toxicology studies to characterize its potential adverse effects prior to

human trials. These studies are designed to identify target organs of toxicity, establish a safe

starting dose for clinical studies, and assess any potential for genotoxicity, carcinogenicity, or

reproductive harm. While specific quantitative data for Gosogliptin is scarce in the public

domain, the overall safety profile of DPP-4 inhibitors is well-established.

General Toxicology
General toxicology studies are conducted to evaluate the systemic effects of a drug candidate

after single and repeated administrations.
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Acute Toxicity
Acute toxicity studies determine the effects of a single, high dose of a substance. For the DPP-

4 inhibitor Sitagliptin, single-dose studies in mice and rats identified minimum lethal doses of

2000 mg/kg and 3000 mg/kg, respectively.[2]

Table 1: Representative Acute Toxicity Data for a DPP-4 Inhibitor (Sitagliptin)

Species
Route of
Administration

Endpoint Value

Mouse Oral Minimum Lethal Dose 2000 mg/kg

Rat Oral Minimum Lethal Dose 3000 mg/kg

Data for Sitagliptin, presented as a representative example for the DPP-4 inhibitor class.[2]

Chronic Toxicity
Repeat-dose toxicity studies are conducted to evaluate the effects of the drug over a longer

period. For Sitagliptin, 6-month studies in rats and 12-month studies in dogs were performed.

[2] In dogs, a No-Observed-Adverse-Effect Level (NOAEL) was identified based on clinical

signs at higher doses.[2] For Alogliptin, another DPP-4 inhibitor, the NOAEL for hepatotoxicity

was established to be at least 30 times the maximum recommended human dose (MRHD)

across various animal species.[3]

Table 2: Representative Chronic Toxicity Findings for DPP-4 Inhibitors
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Species Duration Key Findings NOAEL

Rat (Sitagliptin) 6 months

No significant toxicity

at doses up to 20x

MRHD.[2]

Not explicitly stated

Dog (Sitagliptin) 12 months

Clinical signs

(reduced activity,

ataxia, tremor) at 50

mg/kg (20x MRHD).[2]

Not explicitly stated

Various (Alogliptin) Chronic
No significant

hepatotoxicity.[3]
≥ 30x MRHD

Data for Sitagliptin and Alogliptin, presented as representative examples.

Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of

a substance on vital physiological functions. The core battery of studies typically includes

assessments of the central nervous, cardiovascular, and respiratory systems.[4][5]

Table 3: Standard Safety Pharmacology Core Battery

System Key Parameters Evaluated

Central Nervous System

Motor activity, behavioral changes, coordination,

sensory/motor reflex responses, body

temperature.[6]

Cardiovascular System
Blood pressure, heart rate, electrocardiogram

(ECG), including QT interval.[6]

Respiratory System
Respiratory rate, tidal volume, hemoglobin

oxygen saturation.[6]

While specific data for Gosogliptin is not available, DPP-4 inhibitors as a class have generally

not shown significant adverse effects in these core safety pharmacology assessments.
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Specialized Toxicology
Genotoxicity
Genotoxicity assays are conducted to assess the potential of a drug candidate to cause genetic

damage. The standard battery of tests includes an in vitro bacterial reverse mutation assay

(Ames test), an in vitro chromosomal aberration assay in mammalian cells, and an in vivo

micronucleus test in rodents.[7][8] For the DPP-4 inhibitor class, these studies have generally

been negative, indicating a low risk of genotoxicity.

Table 4: Standard Genotoxicity Assay Battery

Assay Purpose
Typical Result for DPP-4
Inhibitors

Bacterial Reverse Mutation

Assay (Ames Test)

Detects gene mutations in

bacteria.[8]
Negative

In Vitro Chromosomal

Aberration Assay

Detects structural

chromosomal damage in

mammalian cells.[7]

Negative

In Vivo Micronucleus Test

Detects chromosomal damage

in the bone marrow of rodents.

[9]

Negative

Carcinogenicity
Long-term carcinogenicity studies are performed to evaluate the tumorigenic potential of a

drug. For Sitagliptin, 2-year studies were conducted in mice and rats.[2] An increased incidence

of liver adenoma/carcinoma was observed in rats at high doses (approximately 60 times the

human exposure).[2]

Table 5: Representative Carcinogenicity Study Findings for a DPP-4 Inhibitor (Sitagliptin)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://labtesting.wuxiapptec.com/2022/11/28/4-critical-in-vitro-genotoxicity-assays-for-preclinical-drug-development/
https://assets.publishing.service.gov.uk/media/61c316cdd3bf7f1f71aa7ca7/strategy-for-genotoxicity-testing-of-chemicals-guidance.pdf
https://assets.publishing.service.gov.uk/media/61c316cdd3bf7f1f71aa7ca7/strategy-for-genotoxicity-testing-of-chemicals-guidance.pdf
https://labtesting.wuxiapptec.com/2022/11/28/4-critical-in-vitro-genotoxicity-assays-for-preclinical-drug-development/
https://www.dovepress.com/high-throughput-approaches-for-genotoxicity-testing-in-drug-developmen-peer-reviewed-fulltext-article-IJHTS
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021995s000_PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021995s000_PharmR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species Duration Findings
NOAEL
(Neoplastic)

Mouse 2 years
No drug-related

tumors.[2]
300 mg/kg/day[3]

Rat 2 years

Increased incidence of

liver

adenoma/carcinoma

at 500 mg/kg.[2]

150 mg/kg (approx.

20x human exposure)

[2]

Data for Sitagliptin, presented as a representative example.

Reproductive and Developmental Toxicology
Reproductive and developmental toxicology studies are designed to assess the potential

effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal

development.[10][11] For Alogliptin, a combination study with metformin did not show any

unexpected synergistic increase in developmental toxicity.[3]

Table 6: Standard Reproductive and Developmental Toxicology Studies

Study Type Purpose Key Endpoints

Fertility and Early Embryonic

Development

Effects on male and female

fertility and early stages of

pregnancy.[10]

Mating performance, fertility

indices, implantation sites.

Embryo-Fetal Development
Effects on the developing fetus

during organogenesis.[10]

Fetal viability, weight, and

morphology (external, visceral,

and skeletal).

Pre- and Postnatal

Development

Effects on late fetal

development, parturition, and

offspring survival and growth.

[10]

Pup viability, growth, and

development.

Methodologies and Experimental Protocols
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While specific protocols for Gosogliptin are not publicly available, the following sections

describe the general methodologies for key toxicology studies based on regulatory guidelines

and data from similar compounds.

General Toxicology Study Design (Illustrative)
Species: Typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle

dog) species.

Dose Levels: A control group and at least three dose levels (low, mid, and high) are used.

The high dose is intended to produce some level of toxicity to identify target organs.

Administration: The route of administration is typically the intended clinical route (oral for

Gosogliptin).

Duration: Sub-chronic studies can range from 28 to 90 days, while chronic studies are

typically 6 months in rodents and 9 months or longer in non-rodents.

Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology,

hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues.

Genotoxicity Assay Protocols (General)
Ames Test: Several strains of Salmonella typhimurium and Escherichia coli are exposed to

the test compound with and without a metabolic activation system (S9). The number of

revertant colonies is counted to assess mutagenicity.[8]

In Vitro Chromosomal Aberration Assay: Mammalian cells (e.g., Chinese Hamster Ovary

cells or human peripheral blood lymphocytes) are exposed to the test compound. Metaphase

cells are then examined for chromosomal abnormalities.[7]

In Vivo Micronucleus Test: Rodents are treated with the test compound, and their bone

marrow is harvested. Polychromatic erythrocytes are examined for the presence of

micronuclei, which are indicative of chromosomal damage.[9]
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Caption: Generalized workflow for preclinical safety and toxicology assessment.
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Caption: Mechanism of action of Gosogliptin leading to glucose control.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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